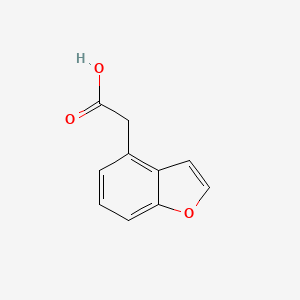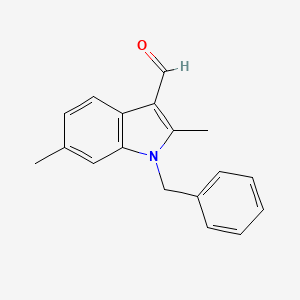![molecular formula C15H15NOS B3033751 3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one CAS No. 1164526-97-9](/img/structure/B3033751.png)
3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
説明
Synthesis Analysis
The synthesis of related thiophene-containing compounds has been reported. For instance, a one-pot synthesis of tetrasubstituted thiophenes has been developed, which involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of sodium methoxide, yielding excellent results . Another related compound, 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized via an aldol condensation reaction, indicating the versatility of thiophene derivatives in condensation reactions .
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For example, the structure of a tetrasubstituted thiophene was confirmed by single crystal X-ray diffraction , while another compound's structure was characterized by IR, NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The thiophene derivatives synthesized in these studies are typically intermediates for further chemical transformations. For instance, the tetrasubstituted thiophenes synthesized in one study could potentially undergo further functionalization or be used in the construction of more complex heterocyclic systems . The reactivity of such compounds often depends on the substituents present on the thiophene ring and the nature of the conjugated system.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one" are not detailed in the provided papers, related compounds exhibit properties that are characteristic of organic conjugated systems. These properties include absorption in the UV-visible spectrum, which can be indicative of the compound's electronic structure . The solubility, melting points, and stability of these compounds can vary widely depending on the substituents and the overall molecular structure.
科学的研究の応用
Semi-Rational Engineering of Carbonyl Reductase
- A study by Zhang et al. (2015) in "ACS Catalysis" reported the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, which are important intermediates for the synthesis of antidepressants. The enzyme showed increased enantioselectivity for compounds related to "3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one" (Zhang et al., 2015).
Fluorescent Probes for Metal Ions and Amino Acids
- Research by Guo et al. (2014) in "Sensors and Actuators B-chemical" focused on polythiophene-based conjugated polymers for sensing metal ions and amino acids. These polymers are related to the structure of "3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one" and have shown high selectivity and sensitivity (Guo et al., 2014).
Synthesis of Heterocyclic Systems
- A study by Selič et al. (1997) in "Helvetica Chimica Acta" reported the use of similar compounds in the synthesis of various heterocyclic systems, demonstrating the compound's role as a versatile reagent in organic synthesis (Selič et al., 1997).
Hydrogen Bonding and DFT Studies
- Kant et al. (2014) in the "Journal of Chemical Crystallography" conducted a study on similar compounds, focusing on their hydrogen bonding patterns and density functional theory (DFT) studies, which are critical for understanding the compound's molecular properties (Kant et al., 2014).
Synthesis of Tetrasubstituted Thiophenes
- A paper by Sahu et al. (2015) in "RSC Advances" discussed the synthesis of tetrasubstituted thiophenes, where similar compounds are used. This research contributes to the development of new organic compounds and materials (Sahu et al., 2015).
Synthesis and Biological Activity
- Noubade et al. (2009) in "Organic Chemistry: An Indian Journal" explored the synthesis and biological activity of n-anthranilic acid derivatives, where compounds structurally related to "3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one" were synthesized and tested for various biological activities (Noubade et al., 2009).
Safety and Hazards
- Safety Data Sheet : Link
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry.
Action Environment
The efficacy and stability of the compound’s action in SM cross-coupling reactions can be influenced by various environmental factors . These may include the presence of a suitable metal catalyst, the reaction conditions, and the properties of the organoboron reagent used .
特性
IUPAC Name |
(E)-3-(2,3-dimethylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-5-3-6-13(12(11)2)16-9-8-14(17)15-7-4-10-18-15/h3-10,16H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVLMLBZQVCKJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



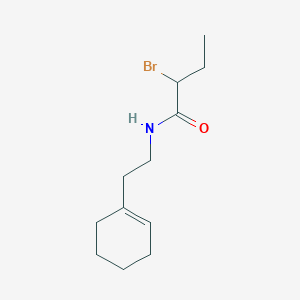
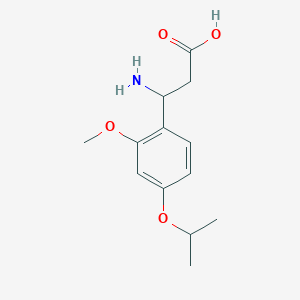
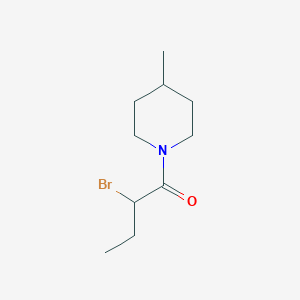
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)

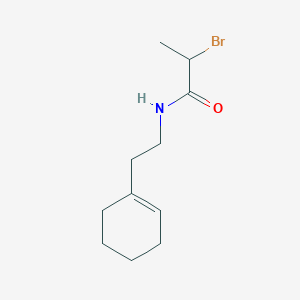
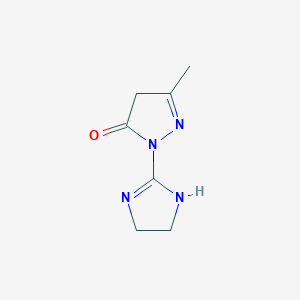


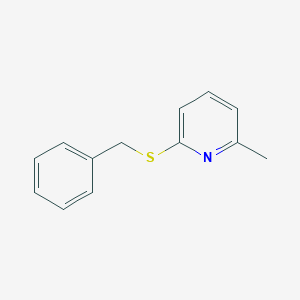

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)
